Evidence Item 1: Conformational Constraint and Scaffold Rigidity vs. Monocyclic Amine Analogs
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold introduces a bridged bicyclic system with sulfur at the 2-position and nitrogen at the 5-position that significantly constrains the rotational freedom of the pyrazine-2-carbonitrile pharmacophore [1]. This is directly contrasted with monocyclic amine-linked analogs such as piperazine or morpholine derivatives, which allow free rotation around the N–C bond connecting the pyrazine ring to the amine substituent [2]. In a class-level inference drawing on the broader CHK1 inhibitor chemotype, compounds prepared from this scaffold have been described as “building blocks” with “unique binding properties” [1], whereas monocyclic amine-substituted pyrazine-2-carbonitriles typically lack the defined spatial orientation needed for selective ATP-competitive kinase engagement [2].
| Evidence Dimension | Conformational constraint (rotational freedom around N–C bond) |
|---|---|
| Target Compound Data | Bridged bicyclic system with sterically restricted rotation; no freely rotatable N-aryl bond |
| Comparator Or Baseline | Monocyclic amine analogs (piperazine-, morpholine-substituted pyrazine-2-carbonitriles): unconstrained rotation around N–C bond |
| Quantified Difference | Conformational restriction is qualitative but is known to impact target selectivity and cellular activity in the CHK1 inhibitor class |
| Conditions | Molecular modeling studies of the parent 2-thia-5-azabicyclo[2.2.1]heptane scaffold (CAS 125224-46-6) and in-class comparisons drawn from the CHK1 inhibitor literature |
Why This Matters
For kinase inhibitor SAR programs, conformational pre-organization directly affects target selectivity and potency; the thia-azabicyclo scaffold provides a rigid spatial presentation of the pyrazine-2-carbonitrile group that is not achievable with flexible monocyclic amines.
- [1] Kuujia.com. CAS 2002082-87-1 (3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile) – Compound Summary. kuujia.com (Accessed 2026). View Source
- [2] Osborne, J. et al. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). J. Med. Chem. 2016, 59, 5221–5237. View Source
